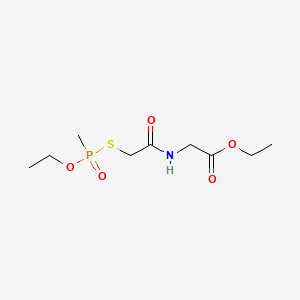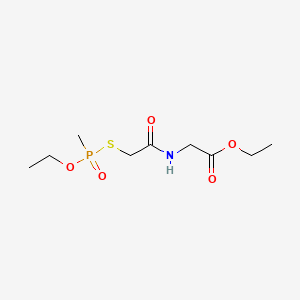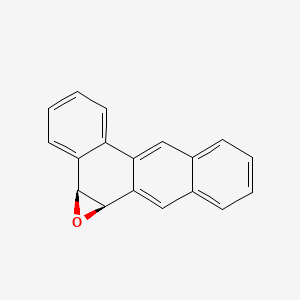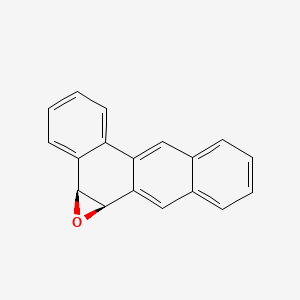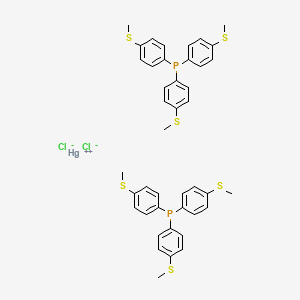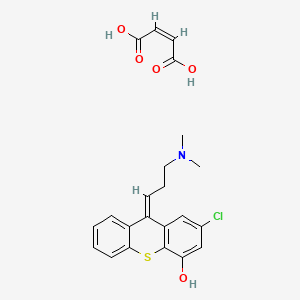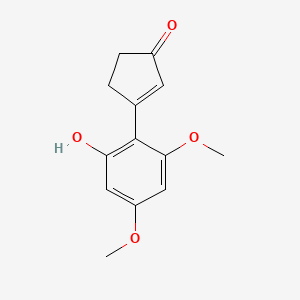
3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one is a chemical compound known for its unique structure and properties It features a cyclopentenone ring substituted with a hydroxy-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with cyclopentanone in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an ethanol solvent at room temperature, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one exerts its effects involves interactions with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopentenone ring can act as an electrophile, reacting with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one: Similar structure but with methyl groups instead of methoxy groups.
(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Contains a phenylprop-2-en-1-one moiety instead of a cyclopentenone ring.
Uniqueness
3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one is unique due to its combination of a cyclopentenone ring with hydroxy and methoxy substituents. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
79316-65-7 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O4/c1-16-10-6-11(15)13(12(7-10)17-2)8-3-4-9(14)5-8/h5-7,15H,3-4H2,1-2H3 |
InChI Key |
FWJAFQBHNKTJCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC(=O)CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


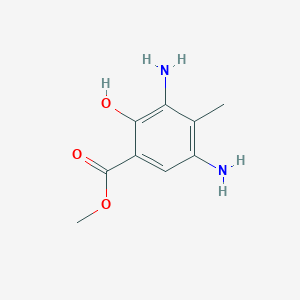

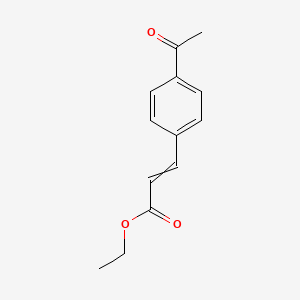
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
